Cas no 105997-04-4 (5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-)

5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- structure
105997-04-4 structure
Product name:5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
CAS No:105997-04-4
MF:C25H22O8
MW:450.43738
CID:199050
PubChem ID:129163

5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
    • galtamycinone
    • (1S)-1,5-anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)-D-arabino-hexitol
    • 1,4,6-Trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione
    • 10-(2,6-Dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-5,12-naphthacenedione
    • 5,12-Naphthacenedione, 10-(2,6-dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-
    • 105997-04-4
    • 1,5-Anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)hexitol
    • 2-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione
    • DTXSID40909861
    • Inchi: InChI=1S/C25H22O8/c1-9-5-14-13(16(26)6-9)7-15-20(24(14)31)23(30)12-4-3-11(22(29)19(12)25(15)32)18-8-17(27)21(28)10(2)33-18/h3-7,10,17-18,21,26-29,31H,8H2,1-2H3
    • InChI Key: PBTVAODWGBKPII-UHFFFAOYSA-N
    • SMILES: CC1C(O)C(O)CC(C2C=CC3C(C4C(O)=C5C=C(C=C(O)C5=CC=4C(=O)C=3C=2O)C)=O)O1

Computed Properties

  • Exact Mass: 450.131468
  • Monoisotopic Mass: 450.131468
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 1
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.548
  • Boiling Point: 709°Cat760mmHg
  • Flash Point: 246.4°C
  • Refractive Index: 1.743

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